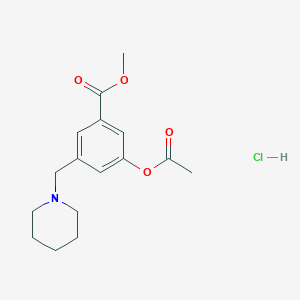
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then acetylated using acetic anhydride to yield methyl 3-acetyloxybenzoate. The final step involves the nucleophilic substitution of the acetylated ester with piperidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(piperidin-1-ylmethyl)benzoate: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Uniqueness
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is unique due to the presence of both the acetyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
5432-82-6 |
|---|---|
Formule moléculaire |
C16H22ClNO4 |
Poids moléculaire |
327.80 g/mol |
Nom IUPAC |
methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-12(18)21-15-9-13(8-14(10-15)16(19)20-2)11-17-6-4-3-5-7-17;/h8-10H,3-7,11H2,1-2H3;1H |
Clé InChI |
OSZHHJWHHGMLGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)CN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















